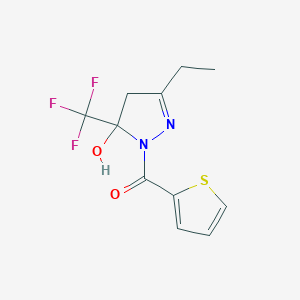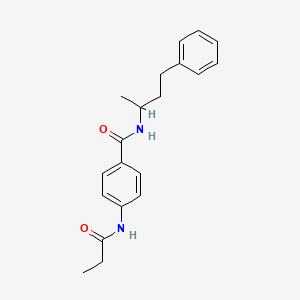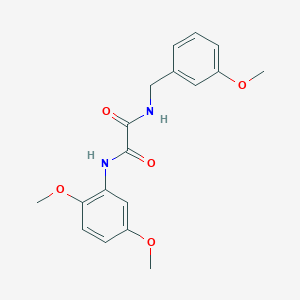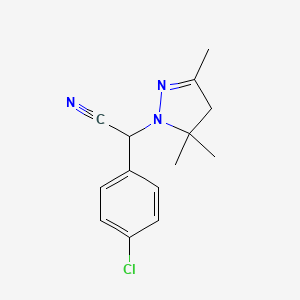
1,4-dimethyl-6-nitro-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione
説明
1,4-dimethyl-6-nitro-7-(1-pyrrolidinyl)-1,4-dihydro-2,3-quinoxalinedione, commonly known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. It was first synthesized in the early 1990s and has since become an important tool in the field of neuroscience research.
作用機序
CNQX is a competitive antagonist of the AMPA subtype of ionotropic glutamate receptors. It binds to the receptor and blocks the binding of glutamate, thereby preventing the activation of the receptor and the subsequent influx of calcium ions. This inhibition of calcium influx leads to a reduction in synaptic transmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects
CNQX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce synaptic transmission and to decrease the excitability of neurons. CNQX has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of CNQX is its high potency and selectivity for the AMPA subtype of ionotropic glutamate receptors. This makes it a useful tool for studying the function of these receptors in isolation. However, one limitation of CNQX is that it does not block all subtypes of ionotropic glutamate receptors, and therefore it may not fully represent the effects of glutamate receptor dysfunction in vivo.
将来の方向性
There are several future directions for research on CNQX. One area of interest is the development of more selective antagonists for specific subtypes of ionotropic glutamate receptors. Another area of interest is the use of CNQX in combination with other drugs to investigate the effects of glutamate receptor dysfunction in various neurological disorders. Additionally, the development of new animal models of neurological disorders may provide new insights into the role of glutamate receptors in these diseases.
科学的研究の応用
CNQX has been widely used in neuroscience research to study the function of ionotropic glutamate receptors, particularly the AMPA subtype. It has been used to investigate the role of these receptors in synaptic plasticity, learning, and memory. CNQX has also been used to study the effects of glutamate receptor dysfunction in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
特性
IUPAC Name |
1,4-dimethyl-6-nitro-7-pyrrolidin-1-ylquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-15-9-7-11(17-5-3-4-6-17)12(18(21)22)8-10(9)16(2)14(20)13(15)19/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWXXRCILTULBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B4393527.png)

![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4393552.png)

![ethyl 4-{N-[(2,5-dichlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4393566.png)

![11-(1,3-benzodioxol-5-ylmethyl)-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393576.png)

![N-[3-(allyloxy)phenyl]-2-phenylacetamide](/img/structure/B4393595.png)


![N-isopropyl-2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393620.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]alaninamide](/img/structure/B4393630.png)
